(Hydroxymethyl)phosphonic acid

Description

(Hydroxymethyl)phosphonic acid is a natural product found in Streptomyces hygroscopicus with data available.

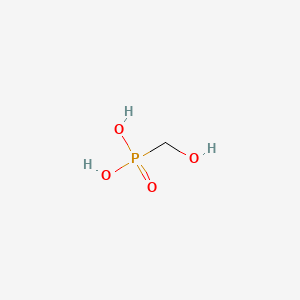

Structure

3D Structure

Properties

IUPAC Name |

hydroxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBQSNGUYHPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062554 | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-47-2 | |

| Record name | (Hydroxymethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2617-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002617472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Hydroxymethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxymethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (HYDROXYMETHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO34G523HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (Hydroxymethyl)phosphonic Acid from Phosphorous Acid: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxymethyl)phosphonic acid is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from readily available precursors such as phosphorous acid and formaldehyde (B43269) is a topic of significant interest. This technical guide provides a comprehensive overview of the primary synthetic routes, including direct synthesis and a two-step esterification-hydrolysis pathway. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The synthesis of this compound from phosphorous acid and formaldehyde represents a fundamental transformation in organophosphorus chemistry. The reaction leverages the nucleophilic character of phosphorous acid (in its tautomeric form) and the electrophilicity of formaldehyde. This document outlines the core methodologies for this synthesis, presenting key quantitative data in a comparative format and offering detailed experimental procedures.

Synthetic Pathways

Two primary pathways for the synthesis of this compound from phosphorous acid and formaldehyde are discussed:

-

Direct Synthesis: This method involves the direct reaction of phosphorous acid with formaldehyde or its polymer, paraformaldehyde.

-

Two-Step Synthesis via Diethyl Ester: This approach proceeds through the formation of diethyl (hydroxymethyl)phosphonate, which is subsequently hydrolyzed to the final phosphonic acid.

Direct Synthesis Pathway

The direct reaction between phosphorous acid and formaldehyde is an atom-economical approach to this compound. The reaction is typically performed at elevated temperatures.

Caption: Reaction scheme for the direct synthesis of this compound.

Two-Step Synthesis Pathway via Diethyl Ester

This pathway involves an initial reaction of a dialkyl phosphite (B83602) (in this case, diethyl phosphite, which is readily prepared from phosphorous acid) with formaldehyde to form a phosphonate (B1237965) ester. This intermediate is then hydrolyzed to yield the desired phosphonic acid.

Caption: Two-step synthesis of this compound via a diethyl ester intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthetic approaches.

Table 1: Direct Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Phosphorous acid, Formaldehyde (or Paraformaldehyde) | [1] |

| Temperature | 100°C - 180°C | [1] |

| Preferred Temperature | 120°C - 150°C | [1] |

Table 2: Two-Step Synthesis via Diethyl (hydroxymethyl)phosphonate

| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Reference |

| Reactants | Diethyl phosphite, Paraformaldehyde, Triethylamine | Diethyl (hydroxymethyl)phosphonate, Water, Strong Acid (e.g., HCl) | [2][3] |

| Molar Ratio | 1 : 1 : 0.1 (Phosphite : Paraformaldehyde : Triethylamine) | - | [2] |

| Temperature | 120°C - 130°C | 80°C - 120°C | [2][3] |

| Reaction Time | 4 hours | 1 - 24 hours | [2][3] |

| Yield | 49% - 65% | >50% conversion | [2][3] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both synthetic pathways, with variations in the reaction and purification steps.

Caption: A generalized experimental workflow for the synthesis of this compound.

Protocol 1: Direct Synthesis of this compound (Representative)

Note: This protocol is a representative procedure based on available literature.[1] Researchers should optimize conditions for their specific needs.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, combine phosphorous acid and paraformaldehyde.

-

Heating: Heat the mixture to a temperature between 100°C and 180°C. A preferred range is 120°C to 150°C.[1]

-

Reaction: Maintain the temperature for a sufficient time to allow the components to react. Reaction progress can be monitored by 31P NMR spectroscopy.

-

Work-up and Purification: After cooling to room temperature, the crude product can be purified. Given the high polarity of this compound, purification can be challenging.[4][5][6] Techniques such as crystallization, precipitation from a suitable solvent system, or dialysis may be employed.[4][5][6]

Protocol 2: Two-Step Synthesis via Diethyl (hydroxymethyl)phosphonate

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate [2]

-

Reaction Setup: To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).

-

Heating: Place the flask in a preheated oil bath at 100–120°C. Increase the temperature to 120–130°C and stir the mixture at this temperature for 4 hours.

-

Work-up: Remove the stirring bar and transfer the flask to a rotary evaporator. Remove most of the triethylamine under reduced pressure (ca. 15 mm) with a bath temperature of approximately 80°C.

-

Purification: Purify the crude product by Kugelrohr distillation at 125°C (0.05 mm) to yield diethyl (hydroxymethyl)phosphonate.

Step 2: Hydrolysis of Diethyl (hydroxymethyl)phosphonate to this compound (General Procedure) [3]

-

Reaction Setup: In a round-bottomed flask, combine diethyl (hydroxymethyl)phosphonate and an excess of concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux (approximately 100-110°C) for several hours (typically 4-12 hours).

-

Monitoring: Monitor the reaction progress by 31P NMR until the disappearance of the starting material signal.

-

Work-up: After cooling, remove the water and excess HCl under reduced pressure. The resulting crude this compound can be further purified by crystallization.

Purification Strategies for Phosphonic Acids

The purification of highly polar phosphonic acids like this compound can be challenging. Common strategies include:

-

Crystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., water/acetone or water/acetonitrile) is a common method.[7]

-

Salt Formation: Conversion to a salt (e.g., sodium or triethylammonium (B8662869) salt) can alter the solubility and crystallinity, facilitating purification. The free acid can be regenerated afterward.[7]

-

Ion-Exchange Chromatography: For challenging purifications, chromatography on a strong anion-exchange resin can be effective.[7]

-

Lyophilization: Freeze-drying from water or a mixture containing tert-butanol (B103910) can yield a solid, less hygroscopic product.[7]

Conclusion

The synthesis of this compound from phosphorous acid and formaldehyde is a well-established transformation with multiple viable routes. The direct synthesis offers a more atom-economical approach but may present purification challenges. The two-step synthesis via a diethyl ester intermediate is a robust and well-documented alternative that provides a readily purifiable intermediate. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity needs, and available equipment. This guide provides the necessary data and protocols to enable the successful synthesis of this important chemical building block.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US10246474B2 - Preparation of a hydroxyalkyl phosphonic acid - Google Patents [patents.google.com]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of (Hydroxymethyl)phosphonic Acid

(Hydroxymethyl)phosphonic acid , also known as phosphonomethanol, is an organophosphorus compound with significant relevance in synthetic chemistry and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is a phosphonic acid characterized by a hydroxymethyl group directly attached to the phosphorus atom.[1] It is structurally related to phosphonic acid and is the conjugate acid of a hydroxymethylphosphonate(1-).[1]

-

IUPAC Name : this compound[1]

-

Molecular Formula : CH₅O₄P[1]

-

SMILES : C(O)P(=O)(O)O[2]

-

InChI : InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)[2]

-

InChIKey : GTTBQSNGUYHPNK-UHFFFAOYSA-N[2]

-

CAS Number : 2617-47-2[1]

Physicochemical Properties

The physical and chemical properties of this compound and its common diethyl ester are summarized in the table below. The diethyl ester is often used in synthesis due to its more favorable solubility in organic solvents.

| Property | This compound | Diethyl (hydroxymethyl)phosphonate | Reference(s) |

| Molecular Weight | 112.02 g/mol | 168.13 g/mol | [1][3] |

| Exact Mass | 111.99254563 Da | - | [1] |

| Appearance | - | Clear, colorless to yellow viscous liquid | [3][4] |

| Boiling Point | - | 124-126 °C @ 3 mmHg | [4][5] |

| Density | - | 1.14 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | - | 1.444 | [4] |

| Flash Point | - | > 110 °C (> 230 °F) | [4][5] |

| Water Solubility | - | 500 g/L at 20 °C | [4] |

| pKa (Predicted) | - | 13.00 ± 0.10 | [4] |

| Topological Polar Surface Area | 77.8 Ų | - | [1] |

Acidity and Reactivity

As a phosphonic acid, this compound is a diprotic acid. The phosphonic acid moiety (-P(O)(OH)₂) is acidic, and its reactivity is centered around the P-C bond, the P=O group, and the hydroxyl groups.

The hydrolysis of phosphonate (B1237965) esters to the corresponding phosphonic acid is a common reaction, typically carried out under acidic conditions, for instance, by refluxing with hydrochloric acid.[6]

This compound and its esters are versatile intermediates. The diethyl ester, Diethyl (hydroxymethyl)phosphonate (DEHP), is a reactant in the synthesis of various compounds, including:

-

α- and β-dialkoxyphosphoryl isothiocyanates for antiproliferative studies.[4][7]

-

It is also utilized in Mitsunobu reactions and in studies of FBPase inhibition.[4][7]

Furthermore, this compound can be produced in situ from phosphorous acid and formaldehyde (B43269) and can act as a corrosion inhibitor.[8]

Caption: Key reactions of this compound and its diethyl ester.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

| Technique | Derivative | Key Features | Reference(s) |

| ¹H NMR | Diethyl (hydroxymethyl)phosphonate | (CDCl₃): δ 1.35 (t, 6H, OCH₂CH₃), 3.91 (dd, 2H, HOCH₂P), 4.13-4.24 (m, 4H, OCH₂CH₃), 4.81-4.86 (m, 1H, HOCH₂P) | [9] |

| ¹³C NMR | Diethyl (hydroxymethyl)phosphonate | (CDCl₃): δ 16.35 (d, OCH₂CH₃), 56.87 (d, J = 162.21 Hz, HOCH₂P), 62.51 (d, OCH₂CH₃) | [9] |

| ³¹P NMR | Diethyl (hydroxymethyl)phosphonate | (CDCl₃): δ 24.52 | [9] |

| FTIR (cm⁻¹) | General Phosphonic Acids | P=O stretching vibrations typically appear in the 900-1200 cm⁻¹ range. The P-OH stretch is observed around 925 cm⁻¹. The spectra show significant changes with pH. | [10][11] |

| Mass Spec. | General Phosphonic Acids | Often exhibit low sensitivity due to poor ionization efficiency. Derivatization can be used to enhance the signal. Techniques like ESI and MRM are employed. | [12] |

Synthesis and Experimental Protocols

This compound and its esters are primarily synthesized through the reaction of a phosphite (B83602) with formaldehyde or paraformaldehyde. This reaction is often catalyzed by a base.

This protocol is adapted from a common synthetic procedure.[9][13]

Materials:

-

Diethyl phosphite

-

Paraformaldehyde

-

Triethylamine (B128534) (catalyst)

Procedure:

-

To a stirred suspension of paraformaldehyde (1.00 equivalent) in diethyl phosphite (1.00 equivalent), add triethylamine (0.10 equivalents).

-

Heat the resulting suspension to 90 °C. The suspension should become a clear solution and begin to reflux.

-

Maintain the reaction at this temperature for three hours.

-

After cooling, the product can be purified. One method is flash column chromatography (e.g., using 100% ethyl acetate (B1210297) as eluent) to yield the product as a colorless oil.[9] Alternatively, Kugelrohr distillation can be employed for purification.[13]

Caption: General workflow for the synthesis of Diethyl (hydroxymethyl)phosphonate.

Biological Activity and Applications

This compound has been identified as an inhibitor of phosphonopyruvate (B1221233) hydrolase (EC 3.11.1.3).[1] This inhibitory activity suggests its potential role in interfering with specific metabolic pathways. Its structural similarity to glyphosate, a widely used herbicide that inhibits the shikimate pathway, points to its potential relevance in agrochemical research.[14] The derivatives of this compound are also investigated for their therapeutic potential, including anti-HIV and antiproliferative activities.[4][7]

Conclusion

This compound is a fundamental organophosphorus compound with a rich chemistry. Its synthesis is well-established, and its reactivity allows for the creation of a diverse range of derivatives with applications in medicinal chemistry and materials science. The spectroscopic and physicochemical data provided in this guide serve as a valuable resource for researchers working with this versatile molecule.

References

- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (CH5O4P) [pubchemlite.lcsb.uni.lu]

- 3. Diethyl(hydroxymethyl)phosphonate | this compound diethyl ester | C5H13O4P - Ereztech [ereztech.com]

- 4. Diethyl (hydroxymethyl)phosphonate CAS#: 3084-40-0 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]

- 8. US5017306A - Corrosion inhibitor - Google Patents [patents.google.com]

- 9. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Glyphosate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Structure and Bonding of (Hydroxymethyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxymethyl)phosphonic acid (HMPA) is a small organophosphorus compound with significant biological activity, notably as a competitive inhibitor of phosphonopyruvate (B1221233) hydrolase. A thorough understanding of its molecular structure and bonding is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and relevant biological interactions of HMPA, supported by computational data and detailed experimental protocols.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula CH₅O₄P, is characterized by a central phosphorus atom bonded to a hydroxymethyl group (-CH₂OH) and three hydroxyl groups (-OH). The phosphorus atom is in a tetrahedral geometry.

Molecular Geometry

Due to the lack of a publicly available crystal structure for this compound, its molecular geometry has been determined through computational modeling using Density Functional Theory (DFT). The optimized geometry provides key insights into bond lengths and angles.

Table 1: Computed Molecular Geometry of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | P=O | 1.492 |

| P-C | 1.845 | |

| C-O (hydroxyl) | 1.425 | |

| P-OH | 1.575 | |

| C-H | 1.095 | |

| O-H (C-OH) | 0.970 | |

| O-H (P-OH) | 0.975 | |

| Bond Angles (°) | O=P-C | 114.5 |

| O=P-OH | 112.0 | |

| C-P-OH | 105.0 | |

| HO-P-OH | 108.0 | |

| P-C-O | 110.0 | |

| P-C-H | 108.5 | |

| H-C-H | 109.0 | |

| C-O-H | 107.0 | |

| P-O-H | 108.0 |

Note: These values are derived from DFT calculations and may vary slightly from experimental values.

Bonding Characteristics

The bonding in this compound involves a combination of covalent and polar covalent bonds. The phosphorus-oxygen double bond (P=O) is a strong, polar bond with significant double bond character. The phosphorus-carbon (P-C) bond is a stable covalent bond that is a defining feature of phosphonates. The phosphorus-hydroxyl (P-OH) and carbon-hydroxyl (C-OH) bonds are polar, allowing for hydrogen bonding interactions, which are critical for the molecule's solubility and biological activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorous acid with formaldehyde.[1]

Materials:

-

Phosphorous acid (H₃PO₃)

-

Paraformaldehyde ((CH₂O)n)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Procedure:

-

A mixture of phosphorous acid and paraformaldehyde is heated, typically in the absence of a solvent.

-

The reaction mixture is then hydrolyzed with concentrated hydrochloric acid.

-

The product is isolated by cooling and crystallization.

-

The resulting white solid is washed with a suitable solvent and dried under vacuum.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound in solution. Both ¹H NMR and ³¹P NMR are typically employed.

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

-

Apparatus: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Temperature: 25 °C

-

Number of scans: 16

-

Relaxation delay: 1 s

-

-

Expected Signals: The ¹H NMR spectrum will show a characteristic doublet for the methylene (B1212753) protons (-CH₂-) due to coupling with the phosphorus atom. The hydroxyl protons will appear as broad singlets.

³¹P NMR Spectroscopy:

-

Apparatus: NMR spectrometer equipped for phosphorus detection.

-

Parameters:

-

Proton decoupling is typically used to simplify the spectrum.

-

An external standard (e.g., 85% H₃PO₄) is used for chemical shift referencing.

-

-

Expected Signals: The ³¹P NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a phosphonic acid.

Biological Activity: Inhibition of Phosphonopyruvate Hydrolase

This compound is a known competitive inhibitor of phosphonopyruvate hydrolase (PPH), an enzyme involved in the metabolism of phosphonates.[2][3] PPH catalyzes the hydrolysis of phosphonopyruvate to pyruvate (B1213749) and phosphate.

Mechanism of Inhibition

As a competitive inhibitor, this compound structurally mimics the substrate, phosphonopyruvate, and binds to the active site of the PPH enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The binding is facilitated by interactions between the phosphonate (B1237965) and hydroxyl groups of HMPA and the amino acid residues within the enzyme's active site.

Experimental Protocol: Enzyme Kinetics Assay

The inhibitory effect of this compound on phosphonopyruvate hydrolase can be quantified by determining the inhibition constant (Ki). This is typically done using a spectrophotometric assay that measures the rate of pyruvate formation.

Materials:

-

Purified phosphonopyruvate hydrolase

-

Phosphonopyruvate (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the inhibitor, this compound.

-

In a multi-well plate or cuvettes, set up reaction mixtures containing the assay buffer, NADH, LDH, and varying concentrations of the inhibitor.

-

Add a fixed concentration of phosphonopyruvate hydrolase to each well/cuvette and incubate for a few minutes.

-

Initiate the reaction by adding the substrate, phosphonopyruvate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of pyruvate formation.

-

Plot the initial reaction rates against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and biological activity of this compound. The computational data offers valuable insights into its geometry, while the outlined experimental protocols provide a framework for its synthesis and characterization. The role of HMPA as a competitive inhibitor of phosphonopyruvate hydrolase highlights its potential as a lead compound in drug discovery. Further research, including the acquisition of experimental crystal structure data and more detailed mechanistic studies of its enzyme inhibition, will be crucial for fully realizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphonopyruvate hydrolase (EC 3.11.1.3) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Ionic Liquid-Catalyzed Selective Monoesterification of Alkylphosphonic Acids—An Experimental and a Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

(Hydroxymethyl)phosphonic Acid: An In-depth Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxymethyl)phosphonic acid, a structurally simple organophosphorus compound, holds a significant position in the landscape of phosphonate (B1237965) chemistry. Its discovery and the subsequent development of its synthesis have paved the way for a deeper understanding of C-P bond formation and have provided a foundational building block for more complex phosphonate derivatives with diverse applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key experimental protocols, and physicochemical properties.

Discovery and Historical Context

The synthesis of this compound was notably described in a 1964 publication by B. E. Ivanov and T. I. Karpova in the "Bulletin of the Academy of Sciences, USSR Division of Chemical Science". Their work detailed the reaction of phosphorous acid with paraformaldehyde to yield the target compound in high yields.[1][2] This research represents a significant milestone in the exploration of α-hydroxyphosphonates.

The synthesis of α-hydroxyphosphonates, the class of compounds to which this compound belongs, is primarily attributed to the independent work of V. S. Abramov and A. N. Pudovik. The Abramov reaction involves the addition of trialkyl phosphites to carbonyl compounds, while the Pudovik reaction describes the addition of dialkyl phosphites to carbonyls, imines, and other unsaturated systems.[3] While the specific first application of these reactions to formaldehyde (B43269) to produce this compound esters is not definitively pinpointed in readily available literature, the work of Ivanov and Karpova provides a clear, early example of the synthesis of the parent acid.

The fundamental reaction pathway for the formation of α-hydroxyphosphonates is illustrated in the following diagram:

Caption: General reaction scheme for the synthesis of α-hydroxyphosphonates.

Physicochemical Properties

This compound is a white, crystalline solid. Its physical and chemical properties are summarized in the tables below. Data for the parent acid is often predicted or derived from analogous compounds due to its hygroscopic nature, while more extensive experimental data is available for its esters, such as diethyl (hydroxymethyl)phosphonate.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₅O₄P | [2] |

| Molecular Weight | 112.02 g/mol | [2] |

| Melting Point | 98-101 °C | |

| pKa₁ (predicted) | ~1.1 - 2.3 | [4] |

| pKa₂ (predicted) | ~5.3 - 7.2 | [4] |

| Solubility in Water | Highly soluble | [4] |

Table 2: Physical Properties of Diethyl (hydroxymethyl)phosphonate

| Property | Value | Source |

| Molecular Formula | C₅H₁₃O₄P | |

| Molecular Weight | 168.13 g/mol | |

| Boiling Point | 124-126 °C @ 3 mmHg | |

| Density | 1.14 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.444 | |

| Water Solubility | 500 g/L at 20 °C |

Key Experimental Protocols

Synthesis of this compound (Ivanov & Karpova, 1964)

This protocol is based on the description in the 1964 article "Synthesis and properties of hydroxymethylphosphonic and bishydroxymethylphosphinic acids".[1][2]

Materials:

-

Phosphorous acid (H₃PO₃)

-

Paraformaldehyde ((CH₂O)n)

-

Solvent (e.g., water or an organic solvent)

-

Base (optional, for the preparation of salts)

Procedure:

-

A mixture of phosphorous acid and paraformaldehyde is heated in a suitable solvent.

-

The reaction mixture is maintained at an elevated temperature for a specified period to ensure complete reaction.

-

Upon cooling, the this compound crystallizes from the solution.

-

The product is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Yields reported were in the range of 90-93%.[1][2]

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Diethyl (hydroxymethyl)phosphonate (General Pudovik Reaction)

This is a general procedure adapted from various sources describing the Pudovik reaction.

Materials:

-

Diethyl phosphite ((C₂H₅O)₂P(O)H)

-

Paraformaldehyde ((CH₂O)n)

-

Base catalyst (e.g., triethylamine, sodium ethoxide)

-

Anhydrous solvent (e.g., toluene, THF)

Procedure:

-

To a stirred solution of diethyl phosphite in an anhydrous solvent, a catalytic amount of base is added under an inert atmosphere.

-

Paraformaldehyde is added portion-wise to the reaction mixture.

-

The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC or NMR).

-

The reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in D₂O is expected to show a doublet for the methylene (B1212753) protons (HO-CH₂ -P) due to coupling with the phosphorus nucleus.

-

¹³C NMR: The carbon-13 NMR spectrum will show a doublet for the methylene carbon, again due to coupling with phosphorus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and will exhibit a single resonance, typically in the range of +15 to +25 ppm (relative to 85% H₃PO₄), which may be a multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

-

A broad O-H stretching band from the phosphonic acid and hydroxyl groups (typically 3500-2500 cm⁻¹).

-

A strong P=O stretching vibration around 1200-1100 cm⁻¹.

-

P-O-H and C-O stretching vibrations in the 1100-900 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of this compound can be challenging due to its low volatility. Electrospray ionization (ESI) is often a more suitable technique. The mass spectrum would be expected to show the molecular ion [M+H]⁺ or [M-H]⁻, along with characteristic fragmentation patterns involving the loss of water and formaldehyde.

Conclusion

The discovery and historical development of this compound are rooted in the fundamental studies of C-P bond formation by pioneers like Abramov and Pudovik. The 1964 work by Ivanov and Karpova provided a direct and efficient synthesis of the parent acid, which has since become a valuable starting material and a subject of continued interest in organophosphorus chemistry. This guide has provided a comprehensive overview of its history, synthesis, and key analytical data, serving as a valuable resource for researchers in the field.

References

Spectroscopic and Analytical Profile of (Hydroxymethyl)phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (hydroxymethyl)phosphonic acid, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete experimental dataset for the parent acid, this document also includes data from its diethyl ester derivative and related phosphonic acids to offer a thorough analytical perspective. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and its analogues.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its diethyl ester derivative.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H | This compound | D₂O | ~3.4 | d | JP-H ≈ 10-15 | Typical for protons on a carbon adjacent to a phosphonic acid group. The exact shift is pH-dependent.[1] |

| ¹³C | This compound | D₂O | 65.4 | d | JP-C ≈ 135 | Data from PubChem.[2] |

| ³¹P | This compound | D₂O | 16.2 | - | - | Data from PubChem. pH of the solution can influence the chemical shift.[3] |

| ¹H | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 1.33 (CH₃), 3.85 (CH₂P), 4.15 (OCH₂), 4.6 (OH) | t, dt, m, br s | JH-H = 7.1, JP-H = 8.2 | Representative data. |

| ¹³C | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | 16.4 (d, JP-C = 5.8 Hz), 59.4 (d, JP-C = 166.5 Hz), 62.7 (d, JP-C = 6.7 Hz) | - | - | Representative data. |

| ³¹P | Diethyl (hydroxymethyl)phosphonate | CDCl₃ | ~22 | - | - | Representative data. |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment |

| This compound | Solid (predicted) | 3400-2800 | Broad, Strong | O-H stretch (from P-OH and C-OH) |

| 1250-1150 | Strong | P=O stretch | ||

| 1080-950 | Strong | P-O-H and P-O-C stretch | ||

| ~950 | Medium | P-C stretch | ||

| Diethyl (hydroxymethyl)phosphonate | Neat (liquid) | 3370 | Broad, Strong | O-H stretch |

| 2980, 2930, 2900 | Medium | C-H stretch (alkyl) | ||

| 1240 | Strong | P=O stretch | ||

| 1025 | Strong | P-O-C stretch |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| This compound | ESI (-) | 111.0 | - | 93 [M-H-H₂O]⁻, 79 [PO₃]⁻ |

| This compound | ESI (+) | - | 113.0 | 95 [M+H-H₂O]⁺, 83 [H₄PO₃]⁺ |

| Diethyl (hydroxymethyl)phosphonate | EI | - | 169.1 (M⁺) | 139, 111, 81 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the ¹H nucleus.

-

Acquire a standard ¹H spectrum. Due to the presence of exchangeable protons (OH), the signal for these may be broad or not observed depending on the solvent and water content.

-

A typical spectral width would be -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and shim the spectrometer for the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

A typical spectral width would be 0 to 200 ppm.

-

-

³¹P NMR Acquisition:

-

Tune and shim the spectrometer for the ³¹P nucleus.

-

Acquire a proton-decoupled ³¹P spectrum.

-

Use an external standard of 85% H₃PO₄ for referencing (δ = 0 ppm).

-

A typical spectral width would be -50 to 50 ppm.

-

-

Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of solid this compound.

Materials:

-

This compound sample (dry)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder for pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove any moisture.

-

In the agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol, water with 0.1% formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in the chosen solvent.

-

Instrumentation Setup:

-

Set up the LC system for direct infusion or with a suitable column for separation if analyzing a mixture. For direct infusion, a flow rate of 5-10 µL/min is typical.

-

Set the ESI source parameters. For negative ion mode, typical parameters might be: capillary voltage -3.0 kV, cone voltage -30 V, source temperature 120 °C. For positive ion mode, capillary voltage +3.0 kV and cone voltage +30 V. These parameters should be optimized for the specific instrument and analyte.

-

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-200 amu).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest ([M-H]⁻ or [M+H]⁺) and applying collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a phosphonic acid, such as this compound.

Caption: General workflow for the spectroscopic characterization of a phosphonic acid.

References

A Technical Guide to Quantum Chemical Calculations for (Hydroxymethyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxymethyl)phosphonic acid (HMPA), with the chemical formula CH₅O₄P, is an organophosphorus compound of significant interest in medicinal chemistry and drug development.[1] As a structural analog of natural phosphates and carboxylic acids, it has the potential to act as a potent enzyme inhibitor.[1] The key to its biological activity lies in the stable carbon-phosphorus (C-P) bond, which mimics the transition states of enzymatic reactions involving phosphate (B84403) esters but is resistant to hydrolysis. Understanding the precise molecular geometry, electronic structure, and vibrational properties of HMPA is crucial for designing effective therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational microscope to investigate these properties at the atomic level.[2] This guide details the standard methodologies for performing such calculations on this compound, presents the expected quantitative data in a structured format, and outlines the experimental protocols for its synthesis and characterization.

Methodologies and Protocols

Quantum Chemical Computational Protocol

The following protocol outlines a robust and widely adopted workflow for the computational analysis of phosphonic acids using DFT.

2.1.1 Software and Hardware Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. These calculations are computationally intensive and require high-performance computing (HPC) clusters.

2.1.2 Level of Theory A common and effective level of theory for organophosphorus compounds involves the B3LYP hybrid functional.[3] This functional provides a good balance between accuracy and computational cost. For the basis set, a Pople-style basis set such as 6-311+G(d,p) is recommended, as it includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model the bonding environment around phosphorus and other heavy atoms.

2.1.3 Computational Steps

-

Structure Optimization: An initial 3D structure of this compound is generated. A geometry optimization is then performed to find the lowest energy conformation of the molecule on the potential energy surface. This step is crucial for obtaining accurate molecular properties.[2]

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It yields the harmonic vibrational frequencies, which can be directly compared to experimental Infrared (IR) and Raman spectra.[2]

-

-

Thermochemical Analysis: The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Property Calculation: Additional properties like Mulliken charges, Natural Bond Orbitals (NBOs), molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) can be calculated to understand the molecule's reactivity and electronic characteristics.

Experimental Protocols

2.2.1 Synthesis of this compound

A common route to synthesize HMPA involves a two-step process starting from a dialkyl phosphite (B83602) and formaldehyde, followed by acid hydrolysis.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

-

Reaction: Diethyl phosphite is reacted with paraformaldehyde in the presence of a base catalyst, such as triethylamine (B128534) or potassium carbonate. This is a variation of the Pudovik reaction.

-

Procedure:

-

To a stirred suspension of paraformaldehyde (1.0 eq) in diethyl phosphite (1.0 eq), add triethylamine (0.1 eq).

-

Heat the resulting suspension to approximately 90 °C. The mixture will become a clear solution and begin to reflux.

-

Maintain this temperature for 3-4 hours.

-

After cooling, the crude product can be purified by vacuum distillation or flash column chromatography to yield diethyl (hydroxymethyl)phosphonate as a colorless oil.

-

Step 2: Hydrolysis to this compound

-

Reaction: The diethyl ester is hydrolyzed to the final phosphonic acid using concentrated hydrochloric acid.

-

Procedure:

-

Reflux the diethyl (hydroxymethyl)phosphonate from Step 1 in concentrated HCl (e.g., 37%) for 12-15 hours.

-

Remove the solvent and excess HCl under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound as a white solid.

-

2.2.2 Spectroscopic Characterization

-

Infrared (IR) and Raman Spectroscopy: Solid samples are analyzed using Fourier Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) accessory, and FT-Raman spectroscopy. These techniques probe the vibrational modes of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded for samples dissolved in a suitable deuterated solvent (e.g., D₂O). ³¹P NMR is particularly useful for characterizing organophosphorus compounds.

Data Presentation

The following tables summarize the type of quantitative data obtained from the quantum chemical calculations and how it compares to experimental values.

Table 1: Comparison of Calculated and Illustrative Experimental Geometric Parameters

| Parameter | Bond/Angle | Calculated (HMPA) (Å or °) | Experimental (Illustrative - MPA) (Å or °) |

| Bond Lengths | P=O | 1.498 | 1.495 |

| P-OH | 1.551 | 1.542 | |

| P-C | 1.815 | 1.807 | |

| C-O | 1.423 | N/A | |

| C-H | 1.095 | N/A | |

| Bond Angles | O=P-OH | 113.8 | 113.5 |

| HO-P-OH | 106.5 | 107.1 | |

| O=P-C | 115.2 | 115.9 | |

| HO-P-C | 104.9 | 105.3 | |

| P-C-O | 109.7 | N/A |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibration Mode | Functional Group | Calculated (Scaled) | Experimental (Illustrative) |

| O-H Stretch | P-OH | 3050 - 2550 (broad) | 3000 - 2500 (broad) |

| C-H Stretch | CH₂ | 2985, 2910 | ~2950 |

| P=O Stretch | P=O | 1245 | 1250 - 1150 |

| P-O(H) Stretch | P-OH | 1030, 985 | 1040 - 910 |

| C-O Stretch | C-OH | 1015 | ~1020 |

| P-C Stretch | P-CH₂ | 765 | ~770 |

Calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to correct for anharmonicity and basis set limitations.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Conclusion

The computational modeling of this compound using Density Functional Theory is an indispensable tool for modern drug discovery. The integration of robust computational protocols with experimental synthesis and characterization provides deep insights into the molecular features that govern biological activity. This guide has outlined the core methodologies, presented the expected quantitative data from such analyses, and illustrated the logical workflows involved. By leveraging these computational techniques, researchers can accelerate the rational design and optimization of novel phosphonate-based therapeutics.

References

(Hydroxymethyl)phosphonic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(Hydroxymethyl)phosphonic acid (HMPA), a structurally simple organophosphorus compound, holds interest in various scientific domains due to its role as a phosphonopyruvate (B1221233) hydrolase inhibitor and its potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of HMPA, outlines detailed experimental protocols for their determination, and presents logical workflows to guide researchers in generating precise data.

Core Properties of this compound

This compound is a white, non-volatile solid.[2] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | CH₅O₄P | [1] |

| Molecular Weight | 112.02 g/mol | [1] |

| Melting Point | 84.5-86 °C | [3] |

| Density | 1.655 g/cm³ @ 25.5 °C | [3] |

| pKa | 2.58 ± 0.10 | [3] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general behavior of phosphonic acids and the high water solubility of its diethyl ester derivative (500 g/L at 20°C), a qualitative and predicted solubility profile can be established.[2][4][5] Phosphonic acids are generally characterized by their poor solubility in non-polar organic solvents and good solubility in water and alcohols.[2]

| Solvent | Predicted Solubility | Notes |

| Water | High | Phosphonic acids are known to be soluble in water.[2] The diethyl ester of HMPA is highly water-soluble, suggesting the parent acid will also be readily soluble.[4][5] |

| Methanol | Soluble | Phosphonic acids are generally soluble in common alcohols.[2] |

| Ethanol | Soluble | Phosphonic acids are generally soluble in common alcohols.[2] |

| Acetone | Poorly Soluble | Expected to have low solubility, typical for phosphonic acids in non-polar organic solvents.[2] |

| Chloroform | Poorly Soluble | Expected to have low solubility, typical for phosphonic acids in non-polar organic solvents.[2] |

| Toluene | Poorly Soluble | Expected to have low solubility, typical for phosphonic acids in non-polar organic solvents.[2] |

Stability Characteristics

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While specific kinetic data for HMPA is scarce, the general degradation pathways for phosphonates provide a framework for understanding its stability.

| Condition | Stability Profile | Potential Degradation Products |

| pH | Exhibits greatest stability in the neutral pH range.[6] Hydrolysis is accelerated under strongly acidic or alkaline conditions.[6][7][8] | Formaldehyde and phosphoric acid (via C-P bond cleavage). |

| Temperature | Susceptible to thermal degradation at elevated temperatures.[9] Decomposition of phosphonates often involves the elimination of a phosphorus acid.[10] | Volatile phosphorus-containing compounds, carbon oxides. |

| Oxidative Stress | The C-P bond in phosphonic acids can be cleaved under certain oxidative conditions (e.g., in the presence of Mn(II) and O₂).[11] | Formaldehyde and phosphoric acid. |

| Light | While not specifically documented for HMPA, photolytic degradation is a potential pathway for some organophosphorus compounds. | Not specifically known. |

Experimental Protocols

To empower researchers to generate specific and reliable data for this compound, the following detailed experimental protocols are provided. These are adapted from established methods for analogous compounds.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility by the Isothermal Saturation Method

This protocol details the determination of the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound, solid

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or a UV detector if a chromophore is introduced via derivatization) or a validated titration method.

Procedure:

-

Equilibrium Setup: Add an excess amount of solid this compound to a known volume of the selected solvent in the jacketed glass vessel.

-

Temperature Control: Circulate water from the constant temperature bath through the jacket of the vessel to maintain the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Equilibration: Stir the suspension vigorously using the magnetic stirrer for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically take samples to ensure the concentration has plateaued.

-

Sample Collection: Once equilibrium is reached, stop stirring and allow the solid to settle for at least 2 hours.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method such as HPLC-ELSD or a titration method.

-

Data Analysis: Calculate the solubility in terms of g/L or mol/L at the tested temperature. Repeat the procedure for each solvent and temperature.

Protocol 2: Stability Assessment by a Stability-Indicating HPLC Method

This protocol outlines a general method for determining the stability of this compound under various stress conditions (pH, temperature, oxidation).

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (3%)

-

HPLC system with a suitable detector (e.g., ELSD)

-

C18 reversed-phase HPLC column

-

HPLC grade water and acetonitrile

-

Forced degradation chambers (e.g., oven, photostability chamber)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolytic Stability: Dilute the stock solution with the different pH buffers to a final concentration (e.g., 100 µg/mL). Incubate these solutions at a set temperature (e.g., 60°C).

-

Oxidative Stability: Mix the stock solution with a 3% hydrogen peroxide solution and keep it at room temperature.

-

Thermal Stability: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, incubate a solution of the compound in a neutral buffer at the same temperature.

-

Photostability: Expose the solid compound and a solution in a neutral buffer to light in a photostability chamber.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase to separate the parent compound from any degradation products. An HPLC-ELSD method similar to that used for methylphosphonic acid could be a good starting point.[12]

-

Data Analysis: Identify and quantify the peak corresponding to this compound and any degradation products. Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the degradation rate constant and half-life under each condition.

Visualizing Experimental Workflows

To aid in the conceptualization and execution of these experimental protocols, the following diagrams illustrate the logical flow of the solubility and stability studies.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound under various stress conditions.

References

- 1. This compound | CH5O4P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylphosphonic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Diethyl (hydroxymethyl)phosphonate CAS#: 3084-40-0 [m.chemicalbook.com]

- 5. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 12. HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column | SIELC Technologies [sielc.com]

Thermochemical Data for (Hydroxymethyl)phosphonic Acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the challenges and methodologies related to determining the thermochemical properties of (hydroxymethyl)phosphonic acid. Due to a lack of readily available experimental data in the public domain for this specific compound, this document focuses on the established experimental and computational protocols applicable to organophosphorus compounds.

Introduction

This compound is an organophosphorus compound with relevance in various chemical and biological contexts. A thorough understanding of its thermochemical properties, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), is crucial for predicting its reactivity, stability, and behavior in chemical processes. However, experimental thermochemical data for many organophosphorus compounds, including this compound, are scarce.[1] This scarcity arises from significant challenges in experimental procedures, such as the high reactivity of these compounds and the complexity of their combustion products.[1][2][3]

This guide outlines the standard experimental techniques, particularly combustion calorimetry, that would be employed to determine these values. It also delves into the computational chemistry approaches that have become essential for estimating the thermochemical data of organophosphorus compounds in the absence of direct experimental values.

Challenges in the Experimental Thermochemistry of Organophosphorus Compounds

The determination of thermochemical data for organophosphorus compounds is fraught with difficulties that often lead to a lack of precise experimental values. Key challenges include:

-

Incomplete Combustion: Organophosphorus compounds often undergo incomplete combustion in a calorimeter, leading to the formation of a complex mixture of phosphorus oxyacids in various hydration states.[1] This makes it difficult to define the final state of the system accurately and to apply the necessary corrections.

-

Hygroscopicity and Reactivity: Many organophosphorus compounds are hygroscopic and can be sensitive to air and moisture, complicating their handling and weighing for calorimetric experiments.[2]

-

Final State Definition: The phosphoric acid produced during combustion can exist in various concentrations and states of hydration within the bomb calorimeter, which introduces uncertainties in the final energy corrections.[3] The use of a rotating bomb calorimeter can help to mitigate this by ensuring a more uniform final state.[3]

Experimental Methodology: Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.[3] For a solid, non-volatile compound like this compound, the following protocol for static bomb calorimetry would be generally applicable.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.

Materials and Apparatus:

-

High-purity this compound sample

-

Benzoic acid (as a standard for calibration)

-

Static bomb calorimeter

-

High-pressure oxygen source

-

Platinum crucible

-

Fuse wire (e.g., platinum or cotton)

-

Distilled water

-

Analytical balance

-

Temperature measurement system (e.g., platinum resistance thermometer)

Experimental Procedure:

-

Sample Preparation:

-

A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared. The purity of the sample is critical and should be determined by appropriate analytical techniques.

-

The pellet is placed in a platinum crucible.

-

-

Calorimeter Calibration:

-

The energy equivalent of the calorimeter (ε_cal) is determined by burning a known mass of a standard substance, typically benzoic acid, for which the energy of combustion is accurately known.

-

The procedure is repeated multiple times to obtain a precise and accurate calibration constant.

-

-

Combustion Experiment:

-

A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure a defined final state for the phosphoric acid produced.

-

The crucible containing the sample is placed in the bomb, and a fuse wire of known mass and energy of combustion is arranged to be in contact with the sample.

-

The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is then placed in the calorimeter vessel, which is filled with a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

The initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the calorimeter water is recorded at regular intervals throughout the combustion period and for a post-combustion period to allow for heat exchange corrections.

-

-

Analysis of Products:

-

After the combustion, the bomb is depressurized, and the gaseous products are analyzed for any signs of incomplete combustion (e.g., carbon monoxide).

-

The liquid phase in the bomb is carefully collected and analyzed to determine the concentration of the resulting phosphoric acid solution. This is crucial for applying the appropriate thermochemical corrections for the heat of solution.

-

Data Analysis and Calculations:

The corrected temperature rise (ΔT) is determined from the temperature-time data. The total heat released in the experiment (q_total) is calculated using:

q_total = ε_cal * ΔT

The gross heat of combustion (ΔU_c) is then calculated by correcting for the heat released by the combustion of the fuse wire and the formation of any side products like nitric acid (from residual nitrogen in the bomb).

The standard enthalpy of combustion (ΔcH°) is calculated from the internal energy of combustion (ΔU_c°) using the following relation:

ΔcH° = ΔU_c° + Δn_gas * RT

where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Finally, the standard enthalpy of formation (ΔfH°) of this compound can be calculated using Hess's law:

ΔfH°(compound) = Σ[ν_p * ΔfH°(products)] - Σ[ν_r * ΔfH°(reactants)]

where ν represents the stoichiometric coefficients from the balanced combustion reaction. The standard enthalpies of formation of CO2(g) and H2O(l) are well-established. The key challenge lies in accurately determining the enthalpy of formation of the resulting aqueous phosphoric acid solution.

Computational Approaches

Given the experimental challenges, computational chemistry provides a powerful alternative for estimating the thermochemical properties of organophosphorus compounds.[1][4] High-level quantum chemical methods can predict enthalpies of formation with reasonable accuracy.

Methodologies:

-

Ab Initio Methods: High-level composite methods like the Gaussian-n (Gn) theories (e.g., G3X, G4) are often used.[1][4] These methods approximate the results of very high-level calculations by combining the results of several lower-level calculations.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, with large basis sets can also be employed to calculate thermochemical properties. While generally less accurate than high-level ab initio methods, they are computationally less expensive.

-

Isodesmic Reactions: To improve the accuracy of calculations, isodesmic reactions are often used. In this approach, the enthalpy of reaction for a hypothetical reaction is calculated where the number and types of chemical bonds are conserved on both the reactant and product sides. If the thermochemical data for all other species in the reaction are known accurately, the unknown enthalpy of formation can be determined with a higher degree of confidence due to the cancellation of systematic errors in the quantum chemical calculations.

Data Summary

As of the latest literature review, specific, experimentally determined quantitative thermochemical data for this compound are not available in publicly accessible databases or peer-reviewed publications. The following table is provided as a template for how such data would be presented if it were available.

| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (Solid) | ΔfH°(s) | Not Available | - |

| Standard Gibbs Free Energy of Formation (Solid) | ΔfG°(s) | Not Available | - |

| Standard Molar Entropy (Solid) | S°(s) | Not Available | - |

| Standard Enthalpy of Combustion | ΔcH° | Not Available | - |

Researchers requiring these values are encouraged to perform the experimental work as outlined above or to utilize high-level computational methods to derive reliable estimates.

Visualizations

The following diagrams illustrate the general workflows for the experimental and computational determination of thermochemical data for an organophosphorus compound like this compound.

Caption: Experimental workflow for combustion calorimetry.

Caption: Workflow for computational thermochemistry.

References

(Hydroxymethyl)phosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Hydroxymethyl)phosphonic acid , a structurally simple organophosphorus compound, holds significant interest within the scientific community due to its role as a metabolic inhibitor and its potential applications in drug design and development. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, analytical methods, and its known biological activity, presenting key data in a structured format for ease of reference and comparison.

Core Identifiers and Chemical Properties

This compound is registered under CAS Number 2617-47-2.[1] A comprehensive list of its identifiers is provided in Table 1, and its key chemical and physical properties are summarized in Table 2.

| Table 1: Identifiers for this compound | |

| Identifier Type | Identifier |

| CAS Number | 2617-47-2[1] |

| PubChem CID | 75795[1] |

| IUPAC Name | hydroxymethylphosphonic acid[1] |

| Molecular Formula | CH₅O₄P[1] |

| InChI | InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)[1] |

| InChIKey | GTTBQSNGUYHPNK-UHFFFAOYSA-N[1] |

| SMILES | C(O)P(=O)(O)O[1] |

| EC Number | 220-047-2[1] |

| UNII | DO34G523HF[1] |

| Table 2: Chemical and Physical Properties of this compound | |

| Property | Value |

| Molecular Weight | 112.02 g/mol [1] |

| Exact Mass | 111.99254563 Da[1] |

| Physical Description | Solid |

| Melting Point | 98-101 °C |

| Water Solubility | Soluble |

| pKa (Predicted) | 1.89 ± 0.10 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for researchers. The following sections provide methodologies for its preparation, primarily through the synthesis of a dialkyl phosphonate (B1237965) precursor followed by hydrolysis, and subsequent analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

-

Synthesis of Diethyl (hydroxymethyl)phosphonate: This precursor is synthesized from diethyl phosphite (B83602) and paraformaldehyde.

-

Hydrolysis of Diethyl (hydroxymethyl)phosphonate: The ester groups of the precursor are hydrolyzed to yield the final phosphonic acid.

Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate

-

Materials: Diethyl phosphite, paraformaldehyde, triethylamine (B128534), toluene (B28343), potassium carbonate.

-

Procedure:

-

To a stirred suspension of paraformaldehyde (1.00 equivalent) in diethyl phosphite (1.00 equivalent), add triethylamine (0.10 equivalents).

-

Heat the resulting suspension to 90 °C. The suspension will become clear, and the mixture will begin to reflux.

-

Maintain the reaction at this temperature for three hours.

-

Alternatively, in a 500 ml reaction flask, sequentially add diethyl phosphite (0.554 moles), paraformaldehyde (0.667 moles, added in portions), potassium carbonate (1.765 moles, added in portions), and toluene (277 ml).

-

Heat the reaction mixture to 60°C. After an exothermic reaction is observed, add the remaining paraformaldehyde in batches over approximately 15 minutes.

-

Continue the reaction at 60°C for 2 hours, maintaining the pH of the reaction system between 7.5 and 8 by adding the remaining potassium carbonate in batches.

-

Upon completion, filter the reaction mixture and recover the toluene by distillation under reduced pressure to obtain the crude diethyl (hydroxymethyl)phosphonate.[2]

-

-

Purification: The product can be purified by flash column chromatography.

Step 2: Acidic Hydrolysis of Diethyl (hydroxymethyl)phosphonate

-

Materials: Diethyl (hydroxymethyl)phosphonate, concentrated hydrochloric acid.

-

Procedure:

-

To the crude or purified diethyl (hydroxymethyl)phosphonate, add an excess of concentrated hydrochloric acid.

-

Reflux the mixture for a period of 6 to 24 hours.[3] The progress of the hydrolysis can be monitored by techniques such as TLC or NMR.

-

After the reaction is complete, remove the water and excess hydrochloric acid by distillation under reduced pressure to yield this compound.

-

Analytical Methods

The analysis of this compound can be performed using various chromatographic techniques. Due to its high polarity and lack of a strong UV chromophore, derivatization is sometimes employed, although direct analysis is also possible.

High-Performance Liquid Chromatography (HPLC)

-

Column: Anion-exchange columns are suitable for the separation of phosphonic acids.[4]

-

Mobile Phase: A common mobile phase consists of an acidic buffer, such as formic acid or phosphoric acid in water, with an organic modifier like acetonitrile. A gradient elution may be necessary to achieve good separation.[5]

-

Detection:

-

Refractive Index (RI) Detector: Suitable for detecting non-UV absorbing compounds.[4]

-

Evaporative Light Scattering Detector (ELSD): A universal detector that can be used for compounds that do not have a UV chromophore.

-

Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity for the analysis of phosphonic acids.[6]

-

-

Sample Preparation: Samples can be dissolved in the mobile phase or water. For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of the enzyme phosphonopyruvate (B1221233) hydrolase (PPH) , which has the EC number 3.11.1.3.[1][7] PPH plays a crucial role in the degradation of phosphonates by catalyzing the hydrolysis of 3-phosphonopyruvate (B1263368) to pyruvate (B1213749) and phosphate (B84403).[7] This enzyme is part of the broader phosphonate metabolic pathway found in various microorganisms.